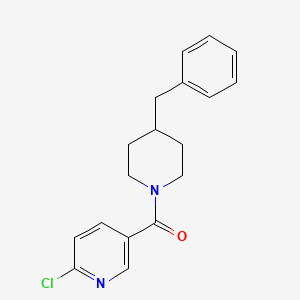

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone

Description

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone is a synthetic organic compound featuring a piperidine ring substituted with a benzyl group at the 4-position and a 6-chloropyridin-3-yl carbonyl moiety.

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-17-7-6-16(13-20-17)18(22)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJAVZRNIRNCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone typically involves the reaction of 4-benzylpiperidine with 6-chloropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol, methanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, due to its structural similarity to known bioactive molecules.

Biological Research: It is used in studies investigating the interactions of piperidine and pyridine derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The chloropyridine group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Substituent Effects: Benzyl vs. Amino: The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability, while amino-substituted analogs prioritize solubility . Chloropyridine Position: 6-Chloro substitution (target) vs. 2-chloro () alters electronic properties, impacting interactions with biological targets.

Synthetic Efficiency :

- Pyrazole derivatives () show moderate yields (22–48%), whereas benzhydrylpiperazine sulfonamides () achieve higher yields (up to 59%) despite complex structures.

Thermal Stability :

- Sulfonamide/nitro-substituted compounds () exhibit higher melting points due to strong intermolecular forces, suggesting greater stability under thermal stress.

Biological Activity

(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone, also known as CAS No. 446269-57-4, is a compound that integrates a piperidine and a pyridine structure, making it of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group linked to a piperidine ring and a chloropyridine moiety. Its molecular formula is with a molecular weight of approximately 314.81 g/mol. The presence of the chlorine atom in the pyridine ring is notable for influencing both the chemical reactivity and biological properties of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors. The benzylpiperidine structure may facilitate binding to these receptors, potentially modulating neurological processes. Additionally, the chloropyridine group enhances binding affinity and specificity, contributing to its pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits significant potential in several areas:

- Neurological Disorders : Its structural similarity to known bioactive molecules suggests potential applications in treating conditions such as depression or anxiety.

- Anticancer Activity : Preliminary studies have shown that derivatives of piperidine compounds can exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which may be relevant for drug development targeting metabolic pathways .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound and its derivatives:

In Vitro Studies

In vitro studies have demonstrated that modifications to the benzyl group can significantly affect the inhibitory activity against enzymes like CH24H, with variations leading to IC50 values ranging from nanomolar to micromolar concentrations .

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other piperidine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-Benzylpiperidin-1-yl)(6-fluoropyridin-3-yl)methanone | Similar framework with fluorine substitution | Varying enzyme inhibition profiles |

| (4-Benzylpiperidin-1-yl)(6-bromopyridin-3-yl)methanone | Bromine instead of chlorine | Different binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.